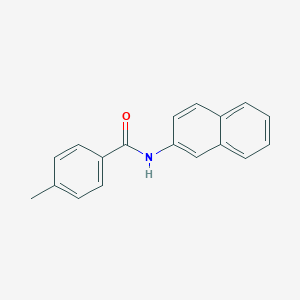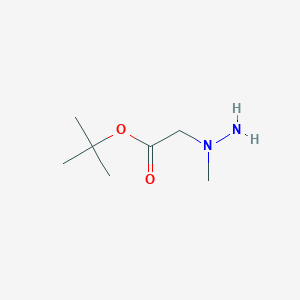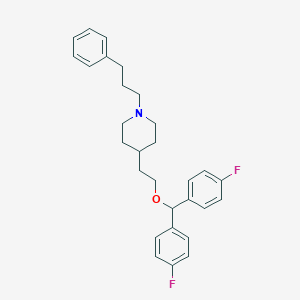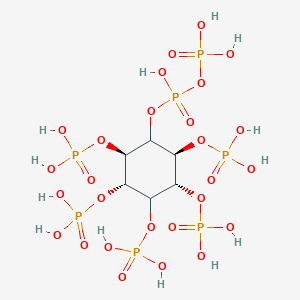
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate, also known as CPTP, is a compound that has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Dynamic NMR Spectroscopy Applications : Research by Bangerter et al. (1998) explored the pseudorotation of oxaphosphetane diastereomers, providing insights into their conformations and decomposition kinetics, relevant for understanding the behavior of similar compounds in chemical reactions (Bangerter, Karpf, Meier, Rys, & Skrabal, 1998).
Bone Scanning Applications : Castronovo and Callahan (1972) investigated organo-phosphorus compounds, including phosphonate derivatives, as potential bone imaging agents, which could have implications for medical diagnostics (Castronovo & Callahan, 1972).
Biological Activity Studies : Maryanoff et al. (1987) synthesized a phosphonate analog of β-d-arabinose 1,5-bisphosphate, evaluating its biological activity. Such studies are crucial for developing new pharmaceuticals or biological tools (Maryanoff, Nortey, Inners, Campbell, Reitz, & Liotta, 1987).
Synthesis and Kinetic Studies : Nieschalk et al. (1996) worked on synthesizing fluorinated phosphonate analogs and studied their enzymatic reactions, contributing to the understanding of enzyme-substrate interactions (Nieschalk, Batsanov, O'Hagan, & Howard, 1996).
Enzymatic Synthesis and Kinetic Properties : Research by Stribling (1974) described the enzymic synthesis of phosphonomethyl isosteres and their interaction with various enzymes, which is significant for biochemical pathway analysis (Stribling, 1974).
Chiral Ligand Synthesis for Metal Complexes : Karasik et al. (2003) developed novel chiral bisphosphine ligands, important for catalysis and organometallic chemistry (Karasik, Naumov, Sinyashin, Belov, Novikova, Lönnecke, & Hey‐Hawkins, 2003).
Frustrated Lewis Pair Reactions : Yu et al. (2013) studied the reactions of diphenylphosphanylacetylene, revealing mechanisms of synergistic frustrated Lewis pair addition reactions, relevant for synthetic chemistry (Yu, Kehr, Daniliuc, & Erker, 2013).
Tandem Enzymatic Reactions : Gijsen and Wong (1995) reported on a one-pot reaction involving an enzymatic aldol and intramolecular reaction, contributing to methods in organic synthesis (Gijsen & Wong, 1995).
Enantiomeric Synthesis of Trihydroxypropylphosphonates : Wróblewski and Balcerzak (1998) focused on the synthesis of enantiomeric trihydroxypropylphosphonates, key for developing chiral compounds in pharmaceuticals (Wróblewski & Balcerzak, 1998).
Antiviral Activities of Novel Nucleosides : Choo et al. (2006) synthesized new classes of acyclic nucleoside phosphonates with potential antiviral applications, demonstrating the role of such compounds in therapeutic development (Choo, Beadle, Kern, Prichard, Keith, Hartline, Trahan, Aldern, Korba, & Hostetler, 2006).
Eigenschaften
CAS-Nummer |
149714-25-0 |
|---|---|
Produktname |
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate |
Molekularformel |
C6H19O27P7 |
Molekulargewicht |
740.02 g/mol |
IUPAC-Name |
[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4+,5-,6? |
InChI-Schlüssel |
UPHPWXPNZIOZJL-UYSNGIAKSA-N |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Synonyme |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
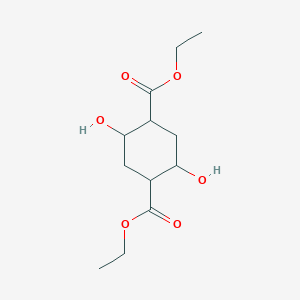
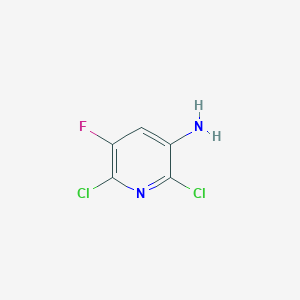
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
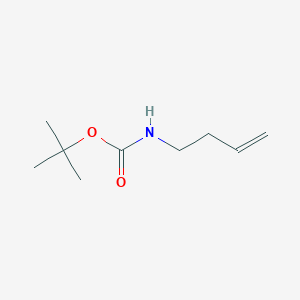
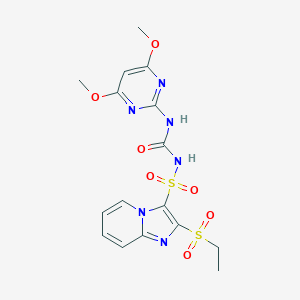
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
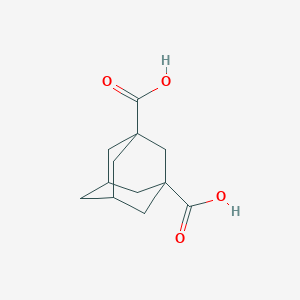
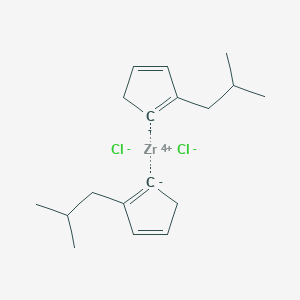
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)
